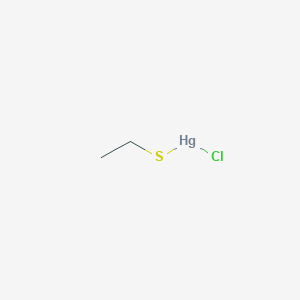

Mercury, chloro(ethanethiolato)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Mercury, chloro(ethanethiolato)-, commonly known as Thimerosal, is an organomercury compound that has been widely used as a preservative in vaccines, cosmetics, and other medical products. Despite its extensive use, Thimerosal has been a subject of controversy due to its potential toxicity and adverse effects on human health.

Wirkmechanismus

Thimerosal exerts its preservative effect by releasing ethylmercury ions, which are highly toxic to microorganisms. The ethylmercury ions bind to sulfhydryl groups on bacterial proteins, disrupting their function and ultimately leading to cell death. However, Thimerosal's mechanism of action in human cells is not fully understood, and research is ongoing.

Biochemische Und Physiologische Effekte

Thimerosal has been shown to have toxic effects on human cells, particularly on the nervous system. Ethylmercury ions can cross the blood-brain barrier and accumulate in the brain, leading to neuronal damage and dysfunction. Thimerosal has also been linked to immune system dysfunction, as it can affect the function of immune cells.

Vorteile Und Einschränkungen Für Laborexperimente

Thimerosal has been widely used in lab experiments to study the effects of mercury toxicity on various systems. Its use as a preservative in vaccines and other medical products has allowed for the safe storage and transport of these products, reducing the risk of contamination. However, Thimerosal's potential toxicity and adverse effects on human health must be taken into account when conducting lab experiments.

Zukünftige Richtungen

Further research is needed to fully understand Thimerosal's mechanism of action in human cells and its potential toxicity. Future studies should investigate the effects of Thimerosal on various systems, including the nervous and immune systems, and explore potential alternatives to Thimerosal as a preservative in vaccines and other medical products. Additionally, research should be conducted to identify safe and effective ways to remove Thimerosal from the body in case of exposure.

Synthesemethoden

Thimerosal is synthesized by reacting ethylmercury chloride with sodium ethanethiolate, resulting in the formation of a yellow crystalline powder. The reaction is typically carried out in anhydrous conditions, and the final product is purified through recrystallization.

Wissenschaftliche Forschungsanwendungen

Thimerosal has been extensively used as a preservative in vaccines, particularly in multi-dose vials, to prevent bacterial contamination. It has also been used in other medical products, such as contact lens solutions, nasal sprays, and topical antiseptics. Thimerosal has been the subject of numerous scientific studies, investigating its potential toxicity and adverse effects on human health.

Eigenschaften

CAS-Nummer |

1785-43-9 |

|---|---|

Produktname |

Mercury, chloro(ethanethiolato)- |

Molekularformel |

C2H5ClHgS |

Molekulargewicht |

297.17 g/mol |

IUPAC-Name |

chloro(ethylsulfanyl)mercury |

InChI |

InChI=1S/C2H6S.ClH.Hg/c1-2-3;;/h3H,2H2,1H3;1H;/q;;+2/p-2 |

InChI-Schlüssel |

HTXBTSLONDERBI-UHFFFAOYSA-L |

SMILES |

CCS[Hg]Cl |

Kanonische SMILES |

CC[S-].Cl[Hg+] |

Andere CAS-Nummern |

1785-43-9 |

Synonyme |

Chloro(ethylthio)mercury(II) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene](/img/structure/B167347.png)